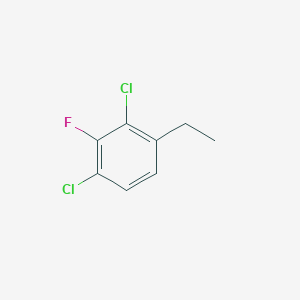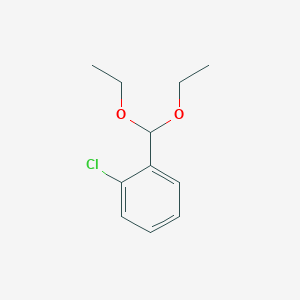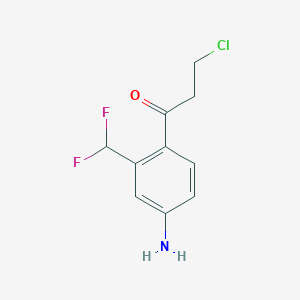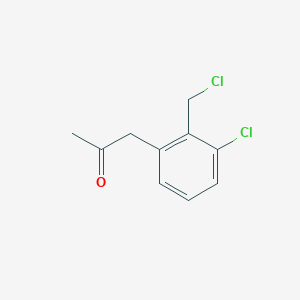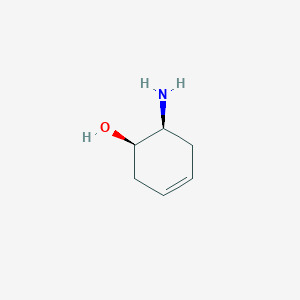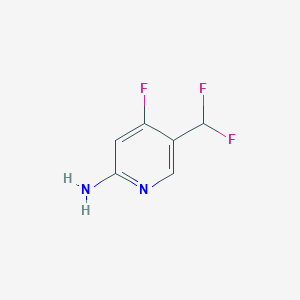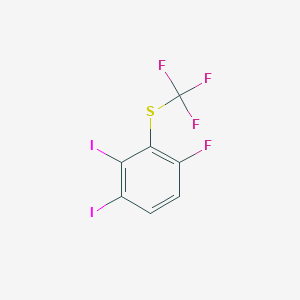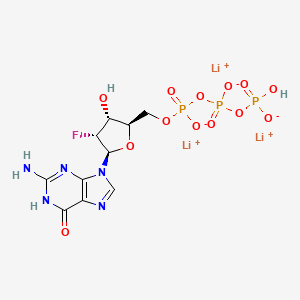![molecular formula C19H28O5 B14048123 Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate is a complex organic compound characterized by its unique dispiro structure. This compound features an adamantane core linked to a trioxolane ring and a cyclohexane ring, making it a fascinating subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate typically involves multiple steps The process begins with the preparation of the adamantane core, followed by the formation of the trioxolane ring through a series of oxidation reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate
- Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate
Uniqueness
What sets Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate apart from similar compounds is its unique dispiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
InChI |
InChI=1S/C19H28O5/c1-21-17(20)10-12-3-2-4-18(11-12)22-19(24-23-18)15-6-13-5-14(8-15)9-16(19)7-13/h12-16H,2-11H2,1H3/t12-,13?,14?,15?,16?,18+,19?/m0/s1 |
InChI Key |
XTHHPJLXLRBZLO-XZYVIEPVSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2 |
Canonical SMILES |
COC(=O)CC1CCCC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


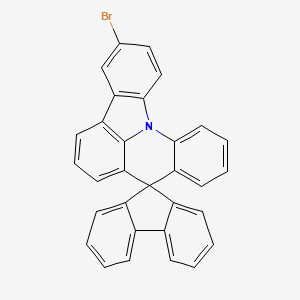
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
